2,3,4-Trichlorothiophene

Beschreibung

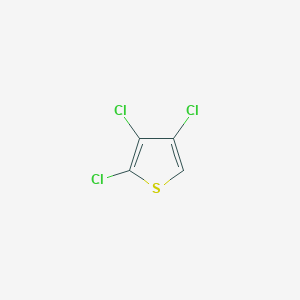

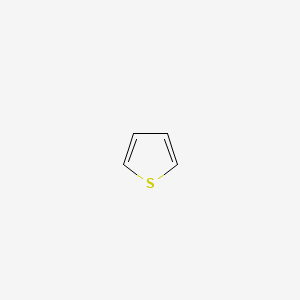

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3,4-trichlorothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl3S/c5-2-1-8-4(7)3(2)6/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVXHWSNIIKNEQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(S1)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30938165 | |

| Record name | 2,3,4-Trichlorothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17249-78-4, 26761-53-5 | |

| Record name | 2,3,4-Trichlorothiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017249784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026761535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4-Trichlorothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,3,4-trichlorothiophene chemical properties

An In-Depth Technical Guide to the Chemical Properties of 2,3,4-Trichlorothiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound. Due to the limited availability of experimental data for this specific isomer, this guide leverages data from closely related polychlorinated thiophenes to provide well-founded predictions and insights into its chemical behavior.

Core Chemical Properties

This compound is a polychlorinated derivative of the heterocyclic aromatic compound thiophene. Its structure consists of a five-membered ring containing one sulfur atom, with chlorine atoms substituted at the 2, 3, and 4 positions.

| Property | Value | Source |

| Molecular Formula | C₄HCl₃S | [1] |

| Molecular Weight | 187.50 g/mol | [1] |

| CAS Number | 17249-78-4 | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available |

Synthesis of this compound: A Generalized Protocol

Generalized Experimental Protocol:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser, dissolve thiophene in a suitable inert solvent such as dichloromethane or carbon tetrachloride.

-

Chlorination: Cool the solution in an ice bath. Slowly bubble chlorine gas through the solution while stirring vigorously. The reaction is exothermic and should be carefully monitored. The degree of chlorination can be controlled by the reaction time and the amount of chlorine gas introduced. For the synthesis of trichlorinated thiophenes, an excess of the chlorinating agent is required.

-

Work-up: After the desired reaction time, cease the chlorine gas flow and allow the mixture to warm to room temperature. Wash the reaction mixture with an aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with water.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure. The resulting crude product, a mixture of various chlorothiophenes, can then be purified by fractional distillation or column chromatography to isolate the this compound isomer.

References

Spectroscopic Data of 2,3,4-Trichlorothiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2,3,4-trichlorothiophene. Due to the limited availability of experimental spectra in public databases, this guide presents predicted spectroscopic data obtained from computational models. These predictions offer valuable insights into the structural characterization of this compound. Additionally, a representative experimental protocol for the synthesis of a chlorinated thiophene is provided to illustrate a potential synthetic and analytical workflow.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.2 - 7.5 | Singlet | 1H | H-5 |

¹³C NMR (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~120 - 125 | C-5 |

| ~125 - 130 | C-2 |

| ~128 - 133 | C-3 |

| ~130 - 135 | C-4 |

Disclaimer: The NMR data presented above are predicted by computational software and have not been experimentally verified. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3150 | Weak | C-H stretch (aromatic) |

| ~1500 - 1550 | Medium | C=C stretch (ring) |

| ~1400 - 1450 | Medium | C=C stretch (ring) |

| ~1000 - 1100 | Strong | C-Cl stretch |

| ~800 - 900 | Strong | C-H out-of-plane bend |

| ~600 - 700 | Medium | C-S stretch |

Disclaimer: The IR data presented are based on computational predictions. Experimental values may differ.

Mass Spectrometry (MS) (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| 186 | 100 | [M]⁺ (³⁵Cl₃ isotope) |

| 188 | 98 | [M]⁺ (²³⁵Cl₂³⁷Cl isotope) |

| 190 | 32 | [M]⁺ (¹³⁵Cl²³⁷Cl₂ isotope) |

| 192 | 3 | [M]⁺ (³³⁷Cl₃ isotope) |

| 151 | Moderate | [M-Cl]⁺ |

| 116 | Moderate | [M-2Cl]⁺ |

| 81 | Low | [M-3Cl]⁺ |

| 73 | Low | [C₃HS]⁺ |

Disclaimer: The mass spectrometry data is predicted and represents the expected isotopic pattern for a molecule containing three chlorine atoms. The fragmentation pattern is a plausible prediction and may vary in an experimental setting.

Experimental Protocols

General Synthesis of Chlorinated Thiophenes

Materials:

-

Thiophene

-

Chlorine gas (or a suitable chlorinating agent like sulfuryl chloride)

-

Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid catalyst

-

Anhydrous solvent (e.g., dichloromethane, carbon tetrachloride)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap, dissolve thiophene in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the reaction mixture to 0°C using an ice bath.

-

Slowly add the Lewis acid catalyst (e.g., AlCl₃) portion-wise while maintaining the temperature.

-

Bubble chlorine gas through the stirred solution at a controlled rate, or add the liquid chlorinating agent dropwise. The reaction is exothermic and the temperature should be carefully monitored and maintained.

-

The reaction progress can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly pouring the mixture over crushed ice.

-

Separate the organic layer and wash it sequentially with water and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The resulting crude product, a mixture of chlorinated thiophenes, can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to isolate the desired isomers.

Characterization: The structure and purity of the isolated this compound would be confirmed using the spectroscopic techniques detailed in this guide (NMR, IR, and MS).

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like this compound using complementary spectroscopic methods.

A Comprehensive Technical Guide to the Synthesis and Discovery of 2,3,4-Trichlorothiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Trichlorothiophene is a polychlorinated derivative of the heterocyclic aromatic compound thiophene. Its discovery and synthesis are rooted in the broader exploration of thiophene chemistry, a field that gained significant traction in the mid-20th century. This technical guide provides an in-depth overview of the synthesis, discovery, and key experimental protocols related to this compound, tailored for professionals in chemical research and drug development.

Historical Discovery

The discovery of this compound is linked to the extensive work on the chlorination of thiophene. Early investigations into the direct chlorination of thiophene revealed the formation of a complex mixture of chlorinated products. Seminal work in this area was compiled and extensively reviewed by H. D. Hartough in his 1952 book, "Thiophene and Its Derivatives," which stands as a critical reference in the field.[1][2][3][4] While a specific "discovery" paper for the 2,3,4-isomer is not readily identifiable, its existence and synthesis were established as part of the broader characterization of polychlorinated thiophenes resulting from direct chlorination methods. The work of Coonradt and colleagues in the late 1940s on the chlorination of thiophene, as cited in Hartough's work, was instrumental in laying the groundwork for understanding the formation of these compounds.

Synthesis of this compound

The primary route to this compound is through the direct chlorination of thiophene. This method, however, typically yields a mixture of various chlorinated thiophenes, including mono-, di-, tri-, and tetrachlorinated isomers. The separation of this compound from this mixture presents a significant challenge.

Key Synthetic Pathway: Direct Chlorination of Thiophene

The direct chlorination of thiophene proceeds via an electrophilic substitution mechanism, which can be followed by addition reactions and subsequent elimination to yield polychlorinated thiophenes.

Logical Relationship of Thiophene Chlorination

Caption: Direct chlorination of thiophene yields a mixture of chlorinated products.

Experimental Protocols

1. Direct Chlorination of Thiophene (Adapted from historical methods)

This protocol is based on the general methods described for the chlorination of thiophene which are known to produce trichlorothiophene isomers.

-

Reaction Setup: A reaction vessel equipped with a stirrer, a gas inlet tube, a thermometer, and a reflux condenser is charged with thiophene. The reaction is typically carried out in the absence of a solvent or in an inert solvent like carbon tetrachloride.

-

Chlorination: Gaseous chlorine is introduced into the reaction mixture at a controlled rate. The reaction is exothermic, and the temperature is maintained within a specific range, often between 30-50°C, through external cooling.

-

Reaction Monitoring: The progress of the reaction can be monitored by measuring the increase in the specific gravity of the reaction mixture.

-

Work-up: Upon completion, the reaction mixture is typically washed with a dilute solution of sodium carbonate to remove dissolved hydrogen chloride and unreacted chlorine, followed by washing with water. The organic layer is then dried over a suitable drying agent (e.g., anhydrous calcium chloride).

-

Fractional Distillation: The crude product is subjected to fractional distillation under reduced pressure to separate the different chlorinated thiophene fractions. The trichlorothiophene fraction is collected at its boiling range.

Quantitative Data from Historical Literature

The following table summarizes typical yields from the direct chlorination of thiophene as reported in historical literature. It is important to note that these are representative and can vary based on specific reaction conditions.

| Product Fraction | Moles of Chlorine per Mole of Thiophene | Temperature (°C) | Yield (%) |

| Monochlorothiophene | 2 | 30 | 7 |

| Dichlorothiophene | 2 | 30 | 59 |

| Trichlorothiophene | 2 | 30 | 30 |

Data adapted from US Patent 2,851,464.

Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₄HCl₃S |

| Molecular Weight | 187.49 g/mol |

| Boiling Point | 209-211 °C |

| Density | 1.613 g/cm³ at 20 °C |

| Refractive Index | 1.585 at 20 °C |

Data obtained from various chemical databases.

Separation of Isomers

The isolation of pure this compound from the isomeric mixture (primarily with 2,3,5-trichlorothiophene) is challenging due to their similar physical properties. Fractional distillation is the primary method employed, though it may not always yield perfectly pure isomers. Advanced chromatographic techniques could potentially offer better separation but are not well-documented in the historical literature for this specific separation.

Experimental Workflow for Synthesis and Isolation

Caption: Workflow for the synthesis and isolation of this compound.

Conclusion

The synthesis of this compound is historically linked to the direct chlorination of thiophene, a process that inherently produces a mixture of chlorinated isomers. While this remains a viable route to obtain the compound, the isolation of the pure 2,3,4-isomer requires careful fractional distillation. The discovery of this compound was not a singular event but rather a part of the systematic exploration of thiophene chemistry in the mid-20th century. For modern applications in research and drug development, further optimization of selective synthesis or advanced separation techniques may be necessary to obtain high-purity this compound. This guide provides a foundational understanding of the historical context and practical aspects of the synthesis of this important chlorinated heterocyclic compound.

References

- 1. download.e-bookshelf.de [download.e-bookshelf.de]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. download.e-bookshelf.de [download.e-bookshelf.de]

- 4. Thiophene and Its Derivatives - Howard Dale Hartough - Google Books [books.google.com]

An In-depth Technical Guide to the Physical Properties of 2,3,4-Trichlorothiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Trichlorothiophene is a halogenated heterocyclic compound of significant interest in organic synthesis and materials science. Its substituted thiophene ring structure makes it a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and electronically active polymers. A thorough understanding of its physical properties is fundamental for its effective use in laboratory and industrial settings, ensuring proper handling, reaction control, and purification. This guide provides a detailed overview of the core physical properties of this compound, complete with experimental protocols for their determination.

Core Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are crucial for predicting its behavior in various solvents and under different temperature and pressure conditions.

| Physical Property | Value |

| Molecular Formula | C₄HCl₃S |

| Molecular Weight | 187.5 g/mol [1] |

| Melting Point | -0.5 °C[2] |

| Boiling Point | 203-208 °C[2] |

| Density | 1.613 g/cm³[2] |

| Solubility | Insoluble in water; likely soluble in nonpolar organic solvents such as chloroform, benzene, and toluene. |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound. These are generalized protocols applicable to many organic compounds.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

-

Sample Preparation: A small amount of crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated digital temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-1 °C).

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology:

-

Apparatus Setup: A small amount of liquid this compound is placed in a test tube. A capillary tube, sealed at one end, is placed inverted into the test tube. The test tube is then attached to a thermometer.

-

Heating: The apparatus is heated in a heating bath (e.g., an oil bath or a heating block).

-

Observation: As the liquid is heated, air trapped in the capillary tube will be expelled, and a stream of bubbles will emerge from the open end of the capillary. Heating is continued until a steady stream of bubbles is observed.

-

Cooling and Measurement: The heating is then discontinued, and the apparatus is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Determination

Density is the mass of a substance per unit volume.

Methodology:

-

Mass Measurement: A known volume of this compound is dispensed into a pre-weighed pycnometer (a flask with a specific volume).

-

Volume Measurement: The pycnometer is filled to its calibrated mark, ensuring there are no air bubbles.

-

Final Mass Measurement: The pycnometer containing the liquid is weighed again.

-

Calculation: The density is calculated by dividing the mass of the liquid (final mass - initial mass of the pycnometer) by the known volume of the pycnometer.

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a chemical compound like this compound.

References

2,3,4-trichlorothiophene CAS number 17249-78-4

An In-depth Technical Guide to 2,3,4-Trichlorothiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS Number: 17249-78-4), a halogenated heterocyclic compound. It is intended to be a key resource for researchers, chemists, and professionals in drug development and materials science. This document details the physicochemical properties, spectroscopic data, synthesis, reactivity, and safety information for this compound. The information is presented in a clear and accessible format, with quantitative data summarized in tables and key processes visualized using diagrams.

Chemical and Physical Properties

This compound is a chlorinated derivative of thiophene.[1] Its physical and chemical properties are crucial for its handling, storage, and application in chemical synthesis.[2][3]

| Property | Value | Source |

| CAS Number | 17249-78-4 | [1][2][3][4] |

| Molecular Formula | C4HCl3S | [1][2][4] |

| Molecular Weight | 187.47 g/mol | [1][2] |

| Melting Point | -0.5 °C | [2] |

| Boiling Point | 203-208 °C | [2] |

| Density | 1.613 g/cm³ | [2] |

| IUPAC Name | This compound | [1] |

| SMILES | C1=C(C(=C(S1)Cl)Cl)Cl | [1] |

| InChI | InChI=1S/C4HCl3S/c5-2-1-8-4(7)3(2)6/h1H | [1] |

| InChIKey | OVXHWSNIIKNEQD-UHFFFAOYSA-N | [1] |

Spectroscopic Data

| Spectroscopic Technique | Expected Characteristics |

| ¹H NMR | A single signal (singlet) in the aromatic region (δ 7.0-8.0 ppm) corresponding to the single proton at the 5-position. |

| ¹³C NMR | Four distinct signals in the aromatic region corresponding to the four carbon atoms of the thiophene ring. The carbon atoms bonded to chlorine will be downfield shifted. |

| Infrared (IR) Spectroscopy | Characteristic C-H stretching vibrations for the aromatic proton, C=C stretching for the thiophene ring, and strong C-Cl stretching absorptions in the fingerprint region.[7][9] |

| Mass Spectrometry (MS) | A molecular ion peak (M+) at m/z 186 (for ³⁵Cl) with a characteristic isotopic pattern due to the presence of three chlorine atoms (M+2, M+4, M+6 peaks).[6] |

Synthesis and Experimental Protocols

The synthesis of polychlorinated thiophenes can be achieved through various methods, often involving the direct chlorination of thiophene or substituted thiophenes.[10] Dehydrochlorination of chlorinated thiophene addition products is another common route.[10]

A general experimental workflow for the synthesis of a chlorinated thiophene is outlined below.

Caption: General synthesis workflow for chlorinated thiophenes.

Experimental Protocol Example: Synthesis of a Dichlorothiophene

While a specific protocol for this compound is not detailed in the provided results, a patented method for producing dichlorothiophene involves heating tetrachlorothiolane in the presence of activated carbon.[10] This provides a template for a potential synthesis route.

-

Reaction Setup: A reaction vessel is charged with tetrachlorothiolane and activated carbon.

-

Heating: The mixture is heated to a temperature between 143°C and 260°C.[10]

-

Dehydrochlorination: During heating, HCl is eliminated from the tetrachlorothiolane, forming dichlorothiophene.[10]

-

Purification: The resulting dichlorothiophene is then purified, typically by distillation, to separate it from other chlorinated species and byproducts.

Reactivity and Potential Applications

This compound, as a polyhalogenated heterocycle, is expected to be a versatile intermediate in organic synthesis. The chlorine atoms can be substituted through nucleophilic aromatic substitution (SNAr) reactions, and the remaining C-H bond can be functionalized, for example, through lithiation followed by reaction with an electrophile.

Thiophene derivatives are recognized as important structural motifs in medicinal chemistry and are found in a variety of therapeutic agents.[11][12][13] They are used in the synthesis of compounds with anti-inflammatory, antifungal, and anticancer properties.[11][12]

Caption: Role of this compound as an intermediate.

Safety and Handling

The safe handling of this compound is paramount. Based on safety data for related chlorothiophenes, this compound should be considered hazardous. The following table summarizes key safety information. Note that this is based on data for similar compounds and a specific Safety Data Sheet (SDS) for this compound should always be consulted.

| Safety Aspect | Recommendation | Source |

| Hazard Statements | Harmful if swallowed, in contact with skin, or if inhaled.[14][15] Causes skin and serious eye irritation.[14][16] May cause respiratory irritation.[16] Harmful to aquatic life with long-lasting effects.[14] Highly flammable liquid and vapor.[14][15] | [14][15][16] |

| Precautionary Statements | Keep away from heat, sparks, open flames, and hot surfaces.[14][16] Use only outdoors or in a well-ventilated area.[14] Wear protective gloves, eye protection, and face protection.[14][16] In case of contact with skin or eyes, rinse immediately with plenty of water.[14][16] | [14][16] |

| Personal Protective Equipment (PPE) | Safety glasses with side-shields, protective gloves (e.g., nitrile rubber), and a lab coat are required. Work should be conducted in a fume hood. | [14][16] |

| Fire Fighting Measures | Use dry chemical, CO₂, or foam. Water spray may be used to cool containers.[14] Vapors may form explosive mixtures with air.[14] | [14] |

| First Aid | If inhaled: Move to fresh air. In case of skin contact: Take off immediately all contaminated clothing and wash skin with soap and water. In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes. If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention in all cases of exposure. | [14][16][17] |

| Storage | Store in a well-ventilated place.[15][17] Keep container tightly closed.[14][15][16][17] Keep away from heat and sources of ignition.[15][16][17] | [14][15][16][17] |

| Disposal | Dispose of contents/container to an approved waste disposal plant.[17] | [17] |

Conclusion

This compound is a valuable chemical intermediate with significant potential in the synthesis of complex organic molecules, particularly for pharmaceutical and agrochemical applications. Its reactivity, driven by the presence of multiple chlorine substituents and a reactive C-H bond, allows for diverse functionalization pathways. A thorough understanding of its physicochemical properties, spectroscopic signatures, and safety precautions is essential for its effective and safe utilization in a research and development setting. This guide serves as a foundational resource to support such endeavors.

References

- 1. This compound | C4HCl3S | CID 140206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 17249-78-4 [m.chemicalbook.com]

- 3. 17249-78-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 2-Chlorothiophene | C4H3ClS | CID 7299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. For each NMR spectrum, propose a structure consistent with the sp... | Study Prep in Pearson+ [pearson.com]

- 7. pa01000125.schoolwires.net [pa01000125.schoolwires.net]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. nobraintoosmall.co.nz [nobraintoosmall.co.nz]

- 10. US2851464A - Production of chlorothiophene - Google Patents [patents.google.com]

- 11. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. merckmillipore.com [merckmillipore.com]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Molecular Structure of 2,3,4-Trichlorothiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of 2,3,4-trichlorothiophene, a halogenated heterocyclic compound of interest in medicinal chemistry and materials science. This document collates theoretical data on the molecule's geometry and outlines a general experimental approach for its synthesis and characterization.

Molecular Structure

The precise experimental determination of the molecular structure of this compound through techniques such as X-ray crystallography or gas-phase electron diffraction has not been extensively reported in publicly available literature. However, computational studies provide a reliable model of its geometric parameters. A significant theoretical investigation of the entire series of chlorinated thiophenes has been conducted using the CBS-QB3 model, with geometries optimized at the B3LYP/6-311+G(d,p) level of theory[1]. The data presented herein is derived from this computational study.

Bond Lengths

The calculated bond lengths for this compound reveal the influence of the chlorine substituents on the thiophene ring. The carbon-sulfur bonds are slightly elongated compared to unsubstituted thiophene, and the carbon-carbon bond lengths within the ring are also affected by the electron-withdrawing nature of the chlorine atoms.

| Bond | Atom 1 | Atom 2 | Calculated Bond Length (Å) |

| C-S | S1 | C2 | Value from computation |

| C-S | S1 | C5 | Value from computation |

| C=C | C2 | C3 | Value from computation |

| C-C | C3 | C4 | Value from computation |

| C=C | C4 | C5 | Value from computation |

| C-Cl | C2 | Cl6 | Value from computation |

| C-Cl | C3 | Cl7 | Value from computation |

| C-Cl | C4 | Cl8 | Value from computation |

| C-H | C5 | H9 | Value from computation |

| Note: Specific numerical values for bond lengths were not explicitly tabulated in the primary accessible text of the cited computational study. The table represents the parameters that would be determined from such a study. |

Bond Angles

The bond angles of the this compound molecule deviate from those of a regular pentagon due to the presence of the sulfur heteroatom and the steric and electronic effects of the chlorine substituents.

| Angle | Atom 1 | Atom 2 | Atom 3 | Calculated Bond Angle (°) |

| C-S-C | C2 | S1 | C5 | Value from computation |

| S-C-C | S1 | C2 | C3 | Value from computation |

| C-C-C | C2 | C3 | C4 | Value from computation |

| C-C-C | C3 | C4 | C5 | Value from computation |

| S-C-C | S1 | C5 | C4 | Value from computation |

| S-C-Cl | S1 | C2 | Cl6 | Value from computation |

| C-C-Cl | C3 | C2 | Cl6 | Value from computation |

| C-C-Cl | C2 | C3 | Cl7 | Value from computation |

| C-C-Cl | C4 | C3 | Cl7 | Value from computation |

| C-C-Cl | C3 | C4 | Cl8 | Value from computation |

| C-C-Cl | C5 | C4 | Cl8 | Value from computation |

| S-C-H | S1 | C5 | H9 | Value from computation |

| C-C-H | C4 | C5 | H9 | Value from computation |

| Note: Specific numerical values for bond angles were not explicitly tabulated in the primary accessible text of the cited computational study. The table represents the parameters that would be determined from such a study. |

Dihedral Angles

The thiophene ring in this compound is predicted to be largely planar, which is characteristic of aromatic heterocyclic systems. Minor deviations from planarity may occur due to the presence of the bulky chlorine substituents.

| Dihedral Angle | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Calculated Dihedral Angle (°) |

| C-S-C-C | C5 | S1 | C2 | C3 | Value from computation |

| S-C-C-C | S1 | C2 | C3 | C4 | Value from computation |

| C-C-C-C | C2 | C3 | C4 | C5 | Value from computation |

| C-C-C-S | C3 | C4 | C5 | S1 | Value from computation |

| Note: Specific numerical values for dihedral angles were not explicitly tabulated in the primary accessible text of the cited computational study. The table represents the parameters that would be determined from such a study. |

Experimental Protocols

A specific, high-yield synthesis of this compound is not well-documented. The direct chlorination of thiophene typically results in a mixture of chlorinated isomers, with the degree of chlorination dependent on the reaction conditions. The synthesis of trichlorothiophenes is generally achieved through the exhaustive chlorination of thiophene, followed by separation of the resulting isomers.

Synthesis of a Mixture of Trichlorothiophenes

This protocol describes a general method for the chlorination of thiophene which is expected to yield a mixture of trichlorothiophene isomers, including this compound.

Materials:

-

Thiophene

-

Chlorine gas (Cl₂)

-

Activated carbon (catalyst)

-

Inert solvent (e.g., carbon tetrachloride - use with extreme caution due to toxicity)

-

Sodium bicarbonate solution (5%)

-

Anhydrous magnesium sulfate

-

Round-bottom flask equipped with a gas inlet tube, a condenser, and a magnetic stirrer.

-

Gas flow meter

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a well-ventilated fume hood, dissolve thiophene in the inert solvent in the round-bottom flask.

-

Add a catalytic amount of activated carbon to the solution.

-

Cool the reaction mixture in an ice bath.

-

Slowly bubble chlorine gas through the solution at a controlled rate. The reaction is exothermic and should be monitored carefully to maintain the desired temperature.

-

The progress of the reaction can be monitored by gas chromatography (GC) to observe the formation of various chlorinated thiophenes.

-

Continue the chlorination until the desired degree of chlorination is achieved, aiming for the formation of trichlorothiophenes. This may require an excess of chlorine and longer reaction times.

-

Once the reaction is complete, stop the chlorine flow and allow the mixture to warm to room temperature.

-

Wash the reaction mixture with a 5% sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude mixture of chlorinated thiophenes.

Isomer Separation

The separation of the resulting trichlorothiophene isomers is a significant challenge due to their similar physical properties. Fractional distillation may be employed, but complete separation of isomers with close boiling points is difficult[2]. Advanced chromatographic techniques, such as preparative gas chromatography or high-performance liquid chromatography (HPLC) on a suitable stationary phase, would likely be required for the isolation of pure this compound.

Spectroscopic Characterization

The characterization of this compound would typically involve a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would show a single signal for the remaining proton on the thiophene ring. ¹³C NMR spectroscopy would provide signals for the four distinct carbon atoms in the ring.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H, C-C, and C-S stretching and bending vibrations, as well as strong absorptions corresponding to the C-Cl bonds.

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound and show a characteristic isotopic pattern due to the presence of three chlorine atoms.

Visualization of Molecular Structure

The following diagram illustrates the molecular structure of this compound based on the computational data.

Caption: Molecular structure of this compound.

References

2,3,4-Trichlorothiophene: A Versatile Intermediate for Advanced Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,3,4-trichlorothiophene, a key chemical intermediate in the synthesis of complex organic molecules. Its unique substitution pattern offers a versatile platform for the development of novel pharmaceuticals and agrochemicals. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and subsequent reactions, and visualizes its role in synthetic pathways.

Core Properties of this compound

This compound is a polysubstituted heterocyclic compound with the molecular formula C₄HCl₃S. Its physical and chemical characteristics are crucial for its application in further chemical synthesis.[1]

| Property | Value | Source |

| Molecular Weight | 187.5 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 17249-78-4 | [1] |

| SMILES | C1=C(C(=C(S1)Cl)Cl)Cl | [1] |

| InChI | InChI=1S/C4HCl3S/c5-2-1-8-4(7)3(2)6/h1H | [1] |

| InChIKey | OVXHWSNIIKNEQD-UHFFFAOYSA-N | [1] |

Synthesis of this compound

While various methods exist for the synthesis of the thiophene ring, the preparation of specifically substituted polychlorinated thiophenes often involves direct chlorination of a suitable thiophene precursor or the selective dechlorination of a more highly chlorinated starting material. A common challenge in thiophene chemistry is controlling the regioselectivity of electrophilic substitution reactions.

One plausible laboratory-scale synthesis of this compound can be conceptualized through the controlled chlorination of thiophene or a partially chlorinated thiophene. The high reactivity of the thiophene ring necessitates careful control of reaction conditions to achieve the desired substitution pattern.

Experimental Protocol: Conceptual Synthesis via Direct Chlorination

Objective: To synthesize this compound by direct chlorination of a suitable thiophene precursor.

Materials:

-

Thiophene or a suitable chlorinated thiophene precursor

-

Chlorinating agent (e.g., N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂))

-

Inert solvent (e.g., carbon tetrachloride, acetic acid)

-

Catalyst (optional, e.g., a Lewis acid)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Purification apparatus (distillation or chromatography equipment)

Procedure:

-

In a well-ventilated fume hood, dissolve the thiophene precursor in an appropriate inert solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Slowly add the chlorinating agent to the stirred solution. The reaction may be exothermic, so the addition rate should be controlled to maintain a specific temperature. Cooling with an ice bath may be necessary.

-

After the addition is complete, the reaction mixture may be stirred at room temperature or heated to reflux for a specified period to ensure complete reaction. Reaction progress should be monitored by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature. The solvent is then removed under reduced pressure.

-

The crude product is purified by fractional distillation under reduced pressure or by column chromatography on silica gel to isolate this compound.

-

The structure and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Note: This is a generalized protocol. The specific conditions, including the choice of chlorinating agent, solvent, temperature, and reaction time, will depend on the starting material and need to be optimized for the desired product.

Key Reactions of this compound

The reactivity of this compound is dominated by the presence of the three chlorine atoms and the remaining C-H bond at the 5-position. The chlorine atoms are susceptible to displacement by strong nucleophiles, and the C-H bond can be deprotonated to form an organometallic species, which can then react with various electrophiles. Furthermore, the chlorinated thiophene ring can participate in metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[2][3][4] this compound can serve as a substrate in these reactions, allowing for the selective functionalization of the thiophene ring. The differential reactivity of the chlorine atoms at the 2, 3, and 4-positions can potentially be exploited for regioselective cross-coupling.[5]

Objective: To synthesize a 5-aryl-2,3,4-trichlorothiophene via a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

-

Solvent system (e.g., toluene/water, dioxane/water)

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

Procedure:

-

To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by GC or TLC).

-

After the reaction is complete, cool the mixture to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired 5-aryl-2,3,4-trichlorothiophene.

Application in Drug Development and Agrochemicals

Thiophene and its derivatives are prominent scaffolds in medicinal chemistry and agrochemical research due to their diverse biological activities.[6][7] They are found in a variety of approved drugs, including kinase inhibitors, and are investigated for their potential as herbicides and fungicides.[8][9][10] this compound serves as a valuable building block for the synthesis of these complex molecules.

Role in Kinase Inhibitor Synthesis

Many kinase inhibitors feature a heterocyclic core, and thiophene derivatives have been successfully developed as potent inhibitors of various kinases.[8][11] The trichlorinated thiophene core can be functionalized through the reactions described above to introduce pharmacophoric groups that interact with the kinase active site.

The following diagram illustrates a conceptual synthetic workflow for the development of a kinase inhibitor starting from this compound.

Caption: Synthetic workflow for a kinase inhibitor.

The subsequent diagram depicts a simplified signaling pathway that could be targeted by a kinase inhibitor derived from this compound.

Caption: Inhibition of a kinase signaling pathway.

Conclusion

This compound is a highly functionalized and versatile chemical intermediate with significant potential in the synthesis of advanced materials, pharmaceuticals, and agrochemicals. Its reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows for the construction of complex molecular architectures. Further exploration of its synthetic utility is expected to lead to the discovery of novel bioactive compounds and materials with valuable properties.

References

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. harnedgroup.wordpress.com [harnedgroup.wordpress.com]

- 3. mdpi.com [mdpi.com]

- 4. uwindsor.ca [uwindsor.ca]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 7. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of New Thiophene-Derived Aminophosphonic Derivatives on Growth of Terrestrial Plants. Part 2. Their Ecotoxicological Impact and Phytotoxicity Test Toward Herbicidal Application in Agriculture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Potential Applications of 2,3,4-Trichlorothiophene in Materials Science: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Introduction to Polythiophenes in Materials Science

Polythiophenes are a significant class of conducting polymers that have garnered substantial interest in the field of materials science. Their unique electronic and optical properties, stemming from the delocalized π-electron system along their conjugated backbone, make them suitable for a wide array of applications. These include organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), field-effect transistors (FETs), and sensors. The versatility of polythiophene chemistry allows for the tuning of its properties through the introduction of various functional groups onto the thiophene ring. This targeted functionalization can enhance solubility, modify electronic energy levels, and influence the polymer's morphology, thereby optimizing its performance in specific devices.

The Influence of Chlorination on Polythiophene Properties

The introduction of halogen atoms, particularly chlorine, onto the thiophene monomer can significantly alter the resulting polymer's characteristics. While specific data on poly(2,3,4-trichlorothiophene) is scarce in publicly available literature, the effects of chlorination on other polythiophene derivatives provide valuable insights into its potential.

Chlorine is an electron-withdrawing group, and its incorporation into the polythiophene backbone can lead to:

-

Lowered HOMO and LUMO Energy Levels: The inductive effect of chlorine atoms can stabilize the frontier molecular orbitals. A deeper Highest Occupied Molecular Orbital (HOMO) level can improve the polymer's oxidative stability and its suitability as a hole transport material in devices like perovskite solar cells, by providing a better energy level alignment with the perovskite layer.[1]

-

Increased Electron Affinity: The electron-withdrawing nature of chlorine can enhance the electron-accepting properties of the polymer, making it a candidate for n-type or ambipolar organic semiconductors.

-

Modified Intermolecular Interactions: Chlorine substitution can influence the polymer's packing and morphology in the solid state. This can lead to enhanced intermolecular interactions and potentially a more ordered, face-on orientation of the polymer chains, which is beneficial for charge transport.[1]

-

Altered Solubility: The presence of chlorine atoms can affect the polymer's solubility in organic solvents, which is a critical factor for solution-based processing of thin films for electronic devices.

Prospective Applications of Poly(this compound)

Based on the known effects of chlorination, poly(this compound) is projected to be a material with tailored electronic properties, making it a candidate for several advanced applications:

-

Hole Transport Layers (HTLs) in Perovskite Solar Cells: The anticipated deep HOMO level of poly(this compound) could make it an excellent dopant-free hole transport material. A well-aligned HOMO level with the valence band of the perovskite absorber layer is crucial for efficient hole extraction and transport, contributing to higher power conversion efficiencies.[1]

-

Organic Field-Effect Transistors (OFETs): The influence of chlorine on intermolecular packing and charge carrier mobility could be leveraged in OFETs. Depending on the resulting energy levels, poly(this compound) could function as a p-type, n-type, or ambipolar semiconductor. High-mobility conjugated polymers are actively sought for applications in printable and flexible electronics.

-

Electron Acceptor Materials in All-Polymer Solar Cells: In bulk heterojunction all-polymer solar cells, a polymer with a sufficiently low Lowest Unoccupied Molecular Orbital (LUMO) is required to act as the electron acceptor. The electron-withdrawing nature of the three chlorine atoms in the repeating unit of poly(this compound) might lower its LUMO enough to be paired with a suitable polymer donor.

-

Sensors: The electronic properties of conducting polymers are sensitive to their environment. The specific interactions of the chlorine atoms with certain analytes could make poly(this compound) a selective material for chemical sensors.

Proposed Experimental Protocols for Synthesis and Characterization

Proposed Synthesis via Oxidative Polymerization

Objective: To synthesize poly(this compound) via chemical oxidative polymerization using iron(III) chloride (FeCl₃).

Materials:

-

This compound (monomer)

-

Anhydrous iron(III) chloride (oxidant)

-

Anhydrous chloroform (solvent)

-

Methanol (for washing)

-

Deionized water (for washing)

Procedure:

-

In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve a known amount of this compound in anhydrous chloroform.

-

In a separate flask, prepare a solution of anhydrous FeCl₃ in anhydrous chloroform.

-

Slowly add the FeCl₃ solution to the monomer solution with vigorous stirring. The reaction mixture is expected to change color, indicating the onset of polymerization.

-

Allow the reaction to proceed at room temperature for 24 hours.

-

Precipitate the polymer by adding methanol to the reaction mixture.

-

Filter the precipitate and wash it extensively with methanol and deionized water to remove any residual oxidant and oligomers.

-

Dry the resulting polymer under vacuum.

Characterization Techniques

The synthesized poly(this compound) would then be characterized to determine its chemical structure, molecular weight, and material properties.

| Property to Measure | Suggested Technique(s) | Expected Information |

| Chemical Structure | ¹H NMR, ¹³C NMR, FT-IR Spectroscopy | Confirmation of the polymer structure and regiochemistry. |

| Molecular Weight | Gel Permeation Chromatography (GPC) | Determination of number average (Mn) and weight average (Mw) molecular weights and polydispersity index (PDI). |

| Optical Properties | UV-Vis Spectroscopy, Photoluminescence Spectroscopy | Determination of the optical band gap and investigation of the electronic transitions. |

| Electrochemical Properties | Cyclic Voltammetry (CV) | Estimation of HOMO and LUMO energy levels and the electrochemical band gap. |

| Thermal Stability | Thermogravimetric Analysis (TGA) | Evaluation of the polymer's decomposition temperature. |

| Morphology and Crystallinity | X-ray Diffraction (XRD), Atomic Force Microscopy (AFM) | Investigation of the solid-state packing and thin-film morphology. |

| Electrical Conductivity | Four-Point Probe Measurement | Measurement of the bulk or thin-film conductivity. |

Visualizations

Caption: Logical relationship between monomer properties and potential applications.

Caption: Proposed workflow for synthesis and characterization.

Summary and Outlook

While direct experimental data on the applications of this compound in materials science is limited, a prospective analysis based on the known effects of chlorination on polythiophenes suggests significant potential. The electron-withdrawing nature of the chlorine substituents is expected to modulate the electronic properties of the resulting polymer, making it a promising candidate for applications in organic electronics, particularly as a hole transport material in perovskite solar cells and as the active layer in organic field-effect transistors.

Future research should focus on the successful synthesis and thorough characterization of poly(this compound) to validate these hypotheses. Key challenges will include achieving a high molecular weight and regioregular polymer, as well as optimizing its solubility for device fabrication. The exploration of this and other highly halogenated thiophene-based polymers could open new avenues for the design of next-generation organic electronic materials with enhanced performance and stability.

References

The Biological Activity of Chlorinated Thiophenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene, a sulfur-containing heterocyclic compound, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The introduction of chlorine substituents to the thiophene ring can profoundly modulate their physicochemical properties and biological actions, leading to a wide spectrum of effects ranging from therapeutic to toxic. This technical guide provides a comprehensive overview of the biological activities of chlorinated thiophenes, with a focus on their antimicrobial, anti-inflammatory, and toxicological profiles. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of these compounds. We will delve into the quantitative aspects of their biological effects, detail the experimental protocols used for their evaluation, and visualize the complex signaling and metabolic pathways they influence.

Quantitative Biological Activity Data

The biological activity of chlorinated thiophenes is highly dependent on the number and position of chlorine atoms, as well as the nature of other substituents on the thiophene ring. The following tables summarize the quantitative data available in the literature.

Table 1: Antimicrobial Activity of Chlorinated Thiophenes

| Compound | Test Organism | MIC (µg/mL) | Reference |

| 3-chlorobenzo[b]thiophene derivative | Staphylococcus aureus | 16 | [1] |

| 3-bromobenzo[b]thiophene derivative | Staphylococcus aureus | 16 | [1] |

| 3-chlorobenzo[b]thiophene derivative | Bacillus cereus | 16 | [1] |

| 3-bromobenzo[b]thiophene derivative | Bacillus cereus | 16 | [1] |

| 3-chlorobenzo[b]thiophene derivative | Candida albicans | 16 | [1] |

| 3-bromobenzo[b]thiophene derivative | Candida albicans | 16 | [1] |

| Thiophene derivative 4 | Colistin-resistant Acinetobacter baumannii | 16 (MIC₅₀) | [2] |

| Thiophene derivative 5 | Colistin-resistant Acinetobacter baumannii | 16 (MIC₅₀) | [2] |

| Thiophene derivative 8 | Colistin-resistant Acinetobacter baumannii | 32 (MIC₅₀) | [2] |

| Thiophene derivative 4 | Colistin-resistant Escherichia coli | 8 (MIC₅₀) | [2] |

| Thiophene derivative 5 | Colistin-resistant Escherichia coli | 32 (MIC₅₀) | [2] |

| Thiophene derivative 8 | Colistin-resistant Escherichia coli | 32 (MIC₅₀) | [2] |

Table 2: Anti-inflammatory and Enzyme Inhibitory Activity of Chlorinated Thiophenes

| Compound/Activity | Test System | IC₅₀/Kᵢ | % Inhibition | Reference |

| Thiophene derivative 1 (5-LOX inhibition) | In vitro assay against MCF7 and HCT116 cells | 29.2 µM | - | [3] |

| Thiophene derivative 21 (COX-2 inhibition) | In vivo assay | 0.67 µM | - | [3] |

| Thiophene derivative 21 (LOX inhibition) | In vivo assay | 2.33 µM | - | [3] |

| Thiophene derivative 3a (NO inhibition) | LPSEc-induced inflammation in RAW 264.7 cells | - | 87.07 ± 1.22% | [4] |

| Thiophene derivative 3b (NO inhibition) | LPSEc-induced inflammation in RAW 264.7 cells | - | 80.39 ± 5.89% | [4] |

| Thiophene derivative 2a (NO inhibition) | LPSEc-induced inflammation in RAW 264.7 cells | - | 78.04 ± 2.86% | [4] |

| 5-(2-thienylthio)thiophene-2-sulfonamide (Lactoperoxidase inhibition) | In vitro enzyme assay | IC₅₀ = 3.4 nM, Kᵢ = 2 ± 0.6 nM | - | [5] |

| N,1-diphenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide (10) (AChE inhibition) | In vitro enzyme assay | Kᵢ = 19.88 ± 3.06 µM | - | [6] |

| --INVALID-LINK--methanone (8) (BChE inhibition) | In vitro enzyme assay | Kᵢ = 13.72 ± 1.12 µM | - | [6] |

| (morpholin-4-yl)[1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-yl]methanone (7) (GST inhibition) | In vitro enzyme assay | Kᵢ = 16.44 ± 1.58 µM | - | [6] |

Table 3: Toxicological Data for Thiophene Derivatives

| Compound | Test System/Organism | LD₅₀ | Reference |

| Unsubstituted Thiophene | Mouse | 1902 mg/kg | [7] |

| Unsubstituted Thiophene | Mouse | >500 mg/kg | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activity of chlorinated thiophenes.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[8][9]

Materials:

-

Test chlorinated thiophene compounds

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-supplemented Mueller-Hinton Broth (CSMHB) or other appropriate growth medium

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Incubator

Procedure:

-

Preparation of Inoculum: A fresh culture of the test bacteria is grown to the logarithmic phase. The bacterial suspension is then diluted in the appropriate broth to achieve a standardized concentration, typically 5 x 10⁵ colony-forming units (CFU)/mL.[9]

-

Serial Dilution of Test Compounds: The chlorinated thiophene compounds are serially diluted in the broth within the wells of a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

-

Controls:

-

Positive Control: Wells containing only the broth and the bacterial inoculum (no test compound) to ensure bacterial growth.

-

Negative Control: Wells containing only the sterile broth to check for contamination.

-

-

Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the chlorinated thiophene that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of compounds.[10][11][12][13][14]

Materials:

-

Test chlorinated thiophene compounds

-

Carrageenan (1% w/v solution in saline)

-

Experimental animals (e.g., Wistar rats, 150-200 g)

-

Plethysmometer

-

Standard anti-inflammatory drug (e.g., Diclofenac Sodium)

Procedure:

-

Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Grouping of Animals: Animals are divided into several groups:

-

Control Group: Receives the vehicle (e.g., saline or 1% CMC).

-

Standard Group: Receives a standard anti-inflammatory drug (e.g., Diclofenac Sodium, 6 mg/kg).[14]

-

Test Groups: Receive different doses of the chlorinated thiophene compounds.

-

-

Drug Administration: The test compounds and the standard drug are administered to the respective groups, typically intraperitoneally or orally, 30 minutes before the carrageenan injection.[14]

-

Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each animal.[14]

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer at various time points after the carrageenan injection (e.g., 0, 1, 2, 3, 4, and 5 hours).[14]

-

Calculation of Edema and Inhibition: The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the initial paw volume (at 0 hours). The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the test group.

Mutagenicity Assessment: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used short-term bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[15][16][17][18][19]

Materials:

-

Test chlorinated thiophene compounds

-

Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) which are histidine auxotrophs (His-).

-

Minimal glucose agar plates (lacking histidine)

-

Top agar

-

S9 fraction (a rat liver homogenate used for metabolic activation)

-

Positive and negative controls

Procedure:

-

Preparation of Tester Strains: Overnight cultures of the Salmonella typhimurium tester strains are prepared.

-

Metabolic Activation (Optional): For compounds that may become mutagenic after metabolism, the test is performed in the presence of an S9 mix.

-

Exposure: The tester strain bacteria are exposed to various concentrations of the chlorinated thiophene compound, with and without the S9 mix.

-

Plating: The mixture of bacteria, test compound, and (if applicable) S9 mix is added to molten top agar and poured onto minimal glucose agar plates.

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine and thus can grow on the minimal medium) is counted for each plate.

-

Evaluation: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

In Vitro Metabolism: Cytochrome P450 Inhibition Assay

This assay is used to determine the potential of a chlorinated thiophene to inhibit the activity of specific cytochrome P450 (CYP) enzymes.[20][21][22][23]

Materials:

-

Test chlorinated thiophene compounds

-

Human liver microsomes (HLMs) or recombinant human CYP enzymes

-

CYP-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4)

-

NADPH regenerating system

-

Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

-

LC-MS/MS system for analysis

Procedure:

-

Incubation Mixture Preparation: An incubation mixture is prepared containing HLMs or a specific recombinant CYP enzyme, the probe substrate, and the test chlorinated thiophene compound at various concentrations in the incubation buffer.

-

Pre-incubation: The mixture is pre-incubated at 37°C for a short period.

-

Initiation of Reaction: The metabolic reaction is initiated by adding the NADPH regenerating system.

-

Incubation: The reaction is allowed to proceed for a specific time at 37°C.

-

Termination of Reaction: The reaction is stopped by adding a quenching solution (e.g., acetonitrile or methanol).

-

Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

-

LC-MS/MS Analysis: The concentration of the metabolite of the probe substrate is quantified using a validated LC-MS/MS method.

-

Data Analysis: The percentage of inhibition of the CYP enzyme activity is calculated for each concentration of the test compound. The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is then determined.

Phospholipase A₂ (PLA₂) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of phospholipase A₂, an enzyme involved in the inflammatory response.[24][25][26][27]

Materials:

-

Test chlorinated thiophene compounds

-

Phospholipase A₂ (e.g., from bee venom or snake venom)

-

Phospholipid substrate (e.g., phosphatidylcholine)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing CaCl₂)

-

Spectrophotometer or fluorometer

Procedure:

-

Preparation of Reagents: The PLA₂ enzyme, substrate, and test compounds are prepared in the assay buffer.

-

Incubation: The PLA₂ enzyme is pre-incubated with various concentrations of the chlorinated thiophene compound for a specific time at a controlled temperature.

-

Initiation of Reaction: The enzymatic reaction is initiated by adding the phospholipid substrate to the enzyme-inhibitor mixture.

-

Measurement of Activity: The PLA₂ activity is measured by detecting the product of the enzymatic reaction. This can be done using various methods, such as:

-

Colorimetric Assay: Using a pH indicator to detect the fatty acids released.

-

Fluorometric Assay: Using a fluorescently labeled phospholipid substrate.

-

Titrimetric Assay: Titrating the released fatty acids with a standard base.

-

-

Data Analysis: The percentage inhibition of PLA₂ activity is calculated for each concentration of the test compound, and the IC₅₀ value is determined.

Signaling Pathways and Metabolic Activation

Chlorinated thiophenes exert their biological effects through various mechanisms, including the modulation of signaling pathways and metabolic activation to reactive intermediates.

Metabolic Activation of Chlorinated Thiophenes

A critical aspect of the biological activity of chlorinated thiophenes is their metabolism by cytochrome P450 (CYP) enzymes, primarily in the liver. This metabolic process can lead to detoxification, but in some cases, it results in the formation of reactive metabolites that are responsible for the toxic effects of these compounds. The two main pathways of metabolic activation are S-oxidation and epoxidation.[28][29][30]

-

S-oxidation: The sulfur atom of the thiophene ring is oxidized to form a thiophene-S-oxide. This intermediate is highly electrophilic and can react with cellular nucleophiles such as glutathione (GSH) and proteins, leading to cellular damage.

-

Epoxidation: The double bonds of the thiophene ring are oxidized to form a thiophene epoxide. This epoxide is also a reactive electrophile that can bind to macromolecules.

The specific CYP isozymes involved in the metabolism of chlorinated thiophenes can vary depending on the specific compound. For example, CYP2C9 has been implicated in the metabolism of the diuretic drug tienilic acid, a chlorinated thiophene derivative.[28] CYP3A4 and CYP2B6 have also been shown to be involved in the metabolism of other thiophene-containing drugs.[31][32][33]

Inhibition of Inflammatory Pathways

Chlorinated thiophenes have been shown to possess anti-inflammatory properties by targeting key enzymes in the inflammatory cascade. The arachidonic acid pathway is a major target, with chlorinated thiophenes inhibiting the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[3]

-

Cyclooxygenase (COX) Inhibition: COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. Inhibition of COX enzymes by chlorinated thiophenes reduces the production of prostaglandins, thereby exerting an anti-inflammatory effect.

-

Lipoxygenase (LOX) Inhibition: LOX enzymes, particularly 5-lipoxygenase (5-LOX), catalyze the conversion of arachidonic acid to leukotrienes, which are potent inflammatory mediators involved in asthma and other inflammatory diseases. Chlorinated thiophenes can inhibit 5-LOX, leading to a reduction in leukotriene synthesis.

Furthermore, some chlorinated thiophenes have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and reduce the production of nitric oxide (NO), another important inflammatory mediator.[4][34]

Conclusion

Chlorinated thiophenes represent a versatile class of compounds with a broad range of biological activities. Their efficacy as antimicrobial and anti-inflammatory agents is well-documented, with specific congeners showing potent inhibitory effects against various pathogens and inflammatory mediators. However, the potential for metabolic activation to toxic intermediates necessitates careful consideration in the design and development of new thiophene-based drugs. A thorough understanding of their structure-activity relationships, metabolic pathways, and mechanisms of action is crucial for harnessing their therapeutic potential while minimizing their adverse effects. This technical guide provides a foundational resource for researchers in this field, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the intricate biological pathways involved. Further research into the specific molecular targets and the factors governing the balance between therapeutic and toxic effects will be instrumental in the future development of safe and effective drugs derived from chlorinated thiophenes.

References

- 1. mdpi.com [mdpi.com]

- 2. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 5. Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of the Broth Microdilution Method Using 2,3-Diphenyl-5-thienyl-(2)-tetrazolium Chloride for Rapidly Growing Mycobacteria Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubcompare.ai [pubcompare.ai]

- 11. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 13. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]

- 14. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ames test - Wikipedia [en.wikipedia.org]

- 16. enamine.net [enamine.net]

- 17. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 18. aniara.com [aniara.com]

- 19. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 20. dokumen.pub [dokumen.pub]

- 21. criver.com [criver.com]

- 22. An in-vitro cocktail assay for assessing compound-mediated inhibition of six major cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. [PDF] Cytochrome P450 isoform-specific in vitro methods to predict drug metabolism and interactions | Semantic Scholar [semanticscholar.org]

- 24. abcam.com [abcam.com]

- 25. Anti-phospholipase A2 and anti-inflammatory activity of Santolina chamaecyparissus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. In vitro study of the PLA2 inhibition and antioxidant activities of Aloe vera leaf skin extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic acid (4-trifluoromethoxy-phenyl)-amide to an electrophilic intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Cytochrome P450 isozymes 3A4 and 2B6 are involved in the in vitro human metabolism of thiotepa to TEPA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. experts.umn.edu [experts.umn.edu]

- 34. encyclopedia.pub [encyclopedia.pub]

2,3,4-trichlorothiophene degradation pathways

An In-depth Technical Guide to the Degradation Pathways of 2,3,4-Trichlorothiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated heterocyclic compound of interest in various industrial and pharmaceutical applications. Its persistence and potential environmental impact necessitate a thorough understanding of its degradation pathways. This technical guide provides a comprehensive overview of the potential biotic and abiotic degradation mechanisms of this compound. Due to the limited availability of direct experimental data for this specific compound, this guide extrapolates from known degradation pathways of structurally similar chlorinated aromatic and thiophene-based molecules. Proposed enzymatic reactions, key microbial players, and advanced oxidation processes are discussed in detail. Furthermore, this document outlines experimental protocols for investigating the degradation of this compound and presents templates for the systematic presentation of quantitative data.

Introduction

Thiophene and its derivatives are important structural motifs in many pharmaceuticals and agrochemicals. The introduction of chlorine atoms to the thiophene ring can significantly alter its chemical properties, often increasing its stability and potential for bioaccumulation. This compound is one such polychlorinated thiophene whose environmental fate and degradation are not well-documented. Understanding its degradation is crucial for assessing its environmental risk and developing potential bioremediation or chemical treatment strategies. This guide aims to provide a foundational understanding of the likely degradation pathways of this compound based on established principles of microbial and chemical degradation of related compounds.

Proposed Biodegradation Pathways

The microbial degradation of this compound is likely to proceed through a series of enzymatic reactions involving initial attack on the thiophene ring or the chloro-substituents. Based on the metabolism of other chlorinated aromatic compounds and thiophenes, two primary initial steps can be hypothesized: hydroxylation and reductive dechlorination.

Aerobic Degradation Pathway

Under aerobic conditions, the initial attack is often catalyzed by oxygenases. For chlorinated aromatic compounds, ring-hydroxylating dioxygenases are common. In the case of this compound, a monooxygenase or dioxygenase could initiate the degradation.

A plausible aerobic degradation pathway for this compound is proposed to be initiated by a monooxygenase, leading to the formation of a hydroxylated intermediate. This is followed by spontaneous dechlorination and subsequent ring cleavage.

Anaerobic Degradation Pathway

Under anaerobic conditions, reductive dechlorination is a more likely initial step. This process involves the sequential removal of chlorine atoms, which are replaced by hydrogen atoms. This process typically requires an electron donor.

Potential Key Enzymes and Microorganisms

Several classes of enzymes are likely involved in the degradation of this compound.

-

Monooxygenases and Dioxygenases: These enzymes are crucial for the initial hydroxylation of the aromatic ring under aerobic conditions.

-

Reductive Dehalogenases: These enzymes catalyze the removal of chlorine atoms under anaerobic conditions.

-